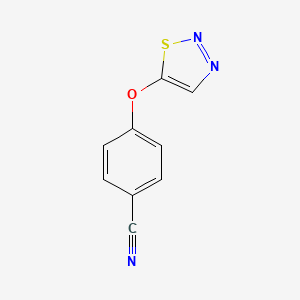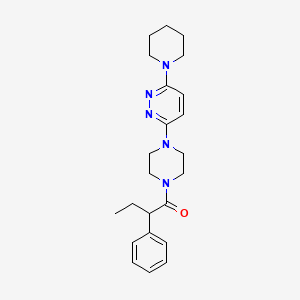![molecular formula C16H13N5OS2 B2868293 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide CAS No. 442865-58-9](/img/structure/B2868293.png)
2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide” is a novel chemotype based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . It’s part of a class of compounds that originated from a structure-based virtual screening made on IDO1 active site .
Synthesis Analysis
The synthesis of similar compounds has been achieved through a mild, efficient, and operationally simple one-pot synthesis at room temperature from easily available 2-hydrazinopyridine and substituted aromatic aldehydes . This functional group tolerant and atom-economic method provides facile access to synthetically and biologically important triazolopyridine derivatives .Molecular Structure Analysis
The molecular structure of this compound is based on a [1,2,4]triazolo[4,3-a]pyridine scaffold . This scaffold is underexploited among the heme binding moieties .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
Researchers have synthesized various heterocyclic compounds incorporating elements similar to the mentioned chemical structure. These compounds have been explored for their potential in creating innovative heterocycles with insecticidal, antimicrobial, and antitumor properties. For instance, the synthesis of novel heterocycles incorporating a thiadiazole moiety has shown potential insecticidal activity against the cotton leafworm, Spodoptera littoralis (Fadda et al., 2017). Similarly, the development of 1,2,3-Triazolo[4,5-b]pyridines and pyrazolo[4,3-b]pyridines through cyanoacetylation reactions and subsequent cyclization has been documented (Ibrahim et al., 2011).
Anticancer Research
Derivatives of the given chemical structure have been examined for their anticancer effects. Modification of related compounds by replacing the acetamide group with alkylurea has shown remarkable anticancer effects and reduced toxicity, highlighting the potential of these compounds in cancer therapy (Wang et al., 2015).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal activities of newly synthesized compounds, which include structures similar to the specified chemical compound, have been investigated. These studies aim to develop new therapeutic agents to combat microbial and fungal infections. For example, certain novel bioactive sulfonamide thiazole derivatives have been synthesized and shown to possess potential insecticidal agents against Spodoptera littoralis, indicating their broader application in pest control and antimicrobial activities (Soliman et al., 2020).
Inhibitory Effects on Human Cancer Cell Lines
The antiproliferative activity of various compounds derived from or related to the specified chemical structure has been screened against different human cancer cell lines. Some compounds have shown promising inhibitory effects, suggesting their potential as anticancer agents. This underscores the importance of further research into these compounds for potential therapeutic applications (Albratty et al., 2017).
Direcciones Futuras
The future directions for this compound could involve further exploration of its potential in cancer immunotherapy, given the promising results of similar compounds in boosting the immune response . Additionally, the synthesis method could be further optimized for efficiency and environmental impact .
Propiedades
IUPAC Name |
N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N5OS2/c17-8-11-10-4-3-5-12(10)24-15(11)18-14(22)9-23-16-20-19-13-6-1-2-7-21(13)16/h1-2,6-7H,3-5,9H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVOZQYOTTYAJKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=C2C#N)NC(=O)CSC3=NN=C4N3C=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(2,5-dimethylfuran-3-yl)methanone](/img/structure/B2868210.png)
![N-[2-(3-Fluoro-4-morpholin-4-ylphenyl)ethyl]prop-2-enamide](/img/structure/B2868211.png)
![N-(benzo[d]thiazol-2-yl)-2-(2-((2-oxo-2-(p-tolylamino)ethyl)thio)thiazol-4-yl)acetamide](/img/structure/B2868212.png)
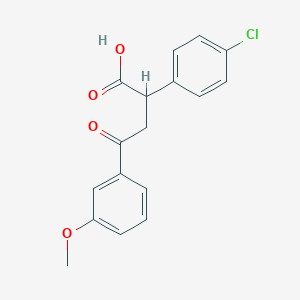
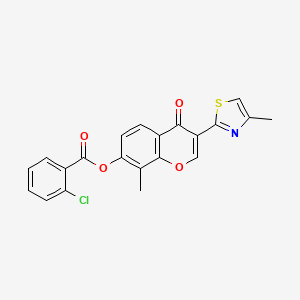
![(4-(Tert-butyl)phenyl)(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2868216.png)

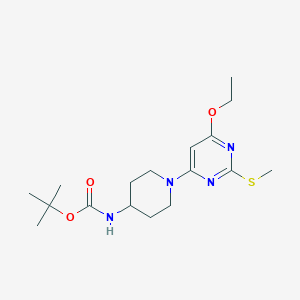
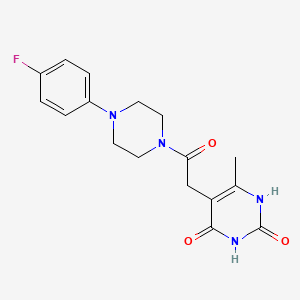
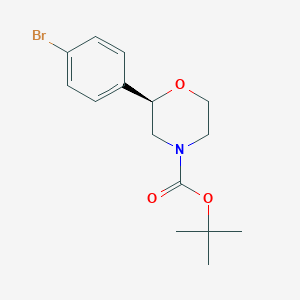
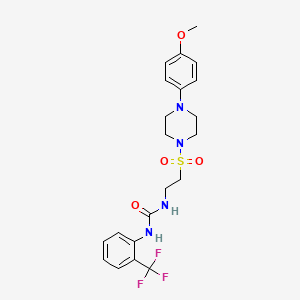
![3-cinnamyl-8-(2,4-dimethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2868229.png)
